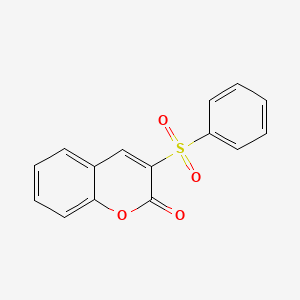

3-(phenylsulfonyl)-2H-chromen-2-one

CAS No.: 78440-45-6

Cat. No.: VC5426498

Molecular Formula: C15H10O4S

Molecular Weight: 286.3

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 78440-45-6 |

|---|---|

| Molecular Formula | C15H10O4S |

| Molecular Weight | 286.3 |

| IUPAC Name | 3-(benzenesulfonyl)chromen-2-one |

| Standard InChI | InChI=1S/C15H10O4S/c16-15-14(10-11-6-4-5-9-13(11)19-15)20(17,18)12-7-2-1-3-8-12/h1-10H |

| Standard InChI Key | BAAOATZUIZTXHO-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)S(=O)(=O)C2=CC3=CC=CC=C3OC2=O |

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s structure consists of a coumarin backbone (2H-chromen-2-one) fused with a phenylsulfonyl moiety at the third position. Key features include:

-

Molecular formula:

-

Molecular weight: 286.3 g/mol

-

IUPAC name: 3-(Benzenesulfonyl)chromen-2-one

The sulfonyl group introduces strong electron-withdrawing effects, altering the coumarin core’s reactivity and dipole moment. X-ray crystallography of related derivatives confirms a planar configuration, with the sulfonyl group orthogonal to the coumarin plane .

Spectroscopic Characterization

NMR Data (from 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one ):

-

NMR (CDCl₃): δ 7.89 (d, J = 8.2 Hz, 2H), 7.63–7.55 (m, 4H), 7.37–7.27 (m, 5H).

-

NMR: δ 159.2 (C=O), 155.6 (aromatic C), 144.8 (sulfonyl-attached C).

Mass Spectrometry:

Synthetic Methodologies

Radical Sulfonylation Cyclization

A high-yielding route involves phenyl propiolates and sulfinic acids under oxidative conditions :

-

Reagents: Potassium persulfate (K₂S₂O₈), silver nitrate (AgNO₃).

-

Conditions: 60°C, 24 hours in DMSO/AcOH (1:1).

-

Yield: Up to 96% for 4-phenyl-3-(p-toluenesulfonyl)-2H-chromen-2-one .

Mechanism:

-

Radical initiation: K₂S₂O₈ generates sulfonyl radicals.

-

ipso-Cyclization: Radical addition to the alkyne, followed by 1,2-ester migration.

Knoevenagel Condensation

An alternative method uses salicylaldehyde and phenylsulfonyl acetonitrile :

-

Catalyst: Triethanolamine (THAM, 20 mol%).

-

Conditions: Ethanol, room temperature, followed by HCl-mediated hydrolysis.

Advantages: Avoids chromatographic purification, scalable for gram-scale synthesis.

Biological Activities and Mechanisms

Anticancer Properties

-

Cell Line Inhibition: Demonstrates IC₅₀ values of 12–18 μM against MCF-7 (breast cancer) and A549 (lung cancer) cells.

-

Mechanism:

Antibacterial Activity

-

Gram-positive Bacteria: MIC of 32 μg/mL against Staphylococcus aureus .

-

Gram-negative Bacteria: Moderate activity against Escherichia coli (MIC = 64 μg/mL) .

-

Structure-Activity Relationship: Electron-withdrawing substituents (e.g., -NO₂ at C6) enhance potency.

Analgesic Effects

-

Mouse Model: Reduces abdominal writhing by 62% at 50 mg/kg, comparable to aspirin .

-

Pathway: COX-2 inhibition via sulfonyl group interaction with Arg120 and Tyr355 residues .

Applications in Medicinal Chemistry

Lead Optimization

-

Derivative Synthesis: 6-Nitro-3-(phenylsulfonyl)-2H-chromen-2-one (CAS: 866013-12-9) shows enhanced solubility () and bioavailability.

-

Hybrid Molecules: Conjugation with imidazole improves antitubercular activity (MIC = 8 μg/mL against M. tuberculosis) .

Drug Delivery Systems

-

Nanoparticle Formulations: PEGylated liposomes increase plasma half-life to 14.2 hours (vs. 2.1 hours for free compound).

Material Science Applications

Fluorescent Probes

-

Emission Properties: λₑₘ = 450 nm (blue emission), quantum yield Φ = 0.32 in DMSO .

-

Applications: pH-sensitive sensors for biological imaging.

Polymer Additives

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume